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Introduction
Dehydroevodiamine (DHE), a quinazoline alkaloid extracted from the traditional Chinese

medicine Evodiae Fructus (the fruit of Evodia rutaecarpa), has garnered significant scientific

interest for its broad spectrum of pharmacological activities.[1][2][3] As one of the primary

bioactive components of its source plant, DHE and its hydrochloride salt (DHED) have been

investigated for their potential therapeutic applications in a variety of diseases.[1][2] Modern

research has confirmed that DHED possesses extensive pharmacological properties, including

neuroprotective, anti-inflammatory, cardiovascular, and anticancer effects.[1][2] This technical

guide provides an in-depth summary of the pharmacological profile of Dehydroevodiamine
hydrochloride, focusing on its mechanisms of action, pharmacokinetics, and key experimental

findings, presented for a scientific audience.

Physicochemical Properties
Dehydroevodiamine is a white crystalline powder, generally soluble in organic solvents like

DMSO, methanol, and ethanol.[1] Its hydrochloride salt is utilized to improve solubility and

bioavailability for research and potential therapeutic use.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b150072?utm_src=pdf-interest
https://www.benchchem.com/product/b150072?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9715618/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.1040154/pdf
https://pubmed.ncbi.nlm.nih.gov/36467053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9715618/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.1040154/pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9715618/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.1040154/pdf
https://www.benchchem.com/product/b150072?utm_src=pdf-body
https://www.benchchem.com/product/b150072?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9715618/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9715618/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Chemical Formula C₁₉H₁₅N₃O · HCl

Molecular Weight 337.80 g/mol [4]

CAS Number 111664-82-5 [5]

PubChem CID
9817839 (for parent

compound)
[1][6]

Pharmacodynamics and Mechanism of Action
DHED exhibits multi-target pharmacological activity, engaging with a variety of biological

systems to produce its therapeutic effects. Its mechanisms are complex and involve the

modulation of several key signaling pathways.

Figure 1: Overview of Dehydroevodiamine Hydrochloride (DHED) Pharmacological Actions
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DHED demonstrates significant neuroprotective and cognitive-enhancing properties, making it

a candidate for treating neurodegenerative diseases like Alzheimer's disease (AD).[1][2][3]

Acetylcholinesterase (AChE) Inhibition: DHED is a potent, non-competitive inhibitor of AChE.

[7] This action increases the availability of acetylcholine in the synaptic cleft, a key strategy in

managing AD symptoms.[1] The potent anti-amnesic effect of DHED is attributed in part to

this AChE inhibition.[7]

Neuroprotection: The compound protects primary cortical neurons from Aβ-induced reactive

oxygen species (ROS) production and neurotoxicity. It also recovers stress-induced

decreases in neural cell adhesion molecule (NCAM) levels and reduces intracellular calcium

levels in neurons.[4][8]

Anti-Amnesic Activity: In vivo studies show that DHED significantly reverses scopolamine-

induced memory impairment in rats.[7] It also improves learning and memory in Aβ₁₋₄₂-

infused rat models of AD.[4][8] This effect is linked to both AChE inhibition and an

enhancement of cerebral blood flow.[7]

Cardiovascular Effects
DHED exerts notable effects on the cardiovascular system, primarily characterized by

hypotensive and negative chronotropic actions.[9]

Hypotensive and Bradycardic Effects: Intravenous administration of DHED in animal models

leads to a significant reduction in blood pressure and a marked decrease in heart rate.[9]

Vasorelaxation: The vasorelaxant effect of DHED is multifaceted.[10] It is partially dependent

on the endothelium and mediated by nitric oxide (NO) and the cGMP pathway.[10]

Additionally, it acts as an alpha 1-adrenoceptor antagonist and a potassium channel

activator.[10] At higher concentrations, it may also possess calcium channel blocking

properties.[10]

Proarrhythmic Risk: A critical aspect of DHED's cardiovascular profile is its potent inhibition

of the hERG (human Ether-à-go-go-Related Gene) potassium channel, a blocker of the rapid

delayed rectifier current (IKr).[11] This action can prolong the action potential duration and

the QT interval, creating a risk for Torsade de Pointes (TdP) arrhythmias.[1][11]
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Anti-Inflammatory Effects
DHED demonstrates robust anti-inflammatory activity by modulating key inflammatory

pathways and mediators.[1][2][3]

Inhibition of Inflammatory Mediators: DHED inhibits the production of nitric oxide (NO) and

the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in

macrophage cell lines stimulated with lipopolysaccharide (LPS).[1][12][13]

Cytokine Modulation: It downregulates the expression of pro-inflammatory cytokines such as

tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, and IL-17.[1][14]

Concurrently, it can up-regulate the anti-inflammatory cytokine IL-10.[1]

Signaling Pathway Regulation: The anti-inflammatory mechanism is linked to the

suppression of the NF-κB signaling pathway.[13] It also inhibits the phosphorylation of ERK

and p38 MAPKs.[1] In rheumatoid arthritis models, DHED reduces inflammation by inhibiting

the abnormal proliferation of fibroblast-like synoviocytes and decreasing the synthesis of

matrix metalloproteinases (MMP-1, MMP-3).[1][14]

Figure 2: DHED Anti-Inflammatory Signaling Pathway
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Figure 2: DHED Anti-Inflammatory Signaling Pathway

Anticancer Effects
Emerging evidence suggests that DHED possesses antitumor properties in various cancers,

including hepatocellular carcinoma.[15]

Metabolic Regulation: DHED can inhibit the progression of liver cancer by reducing glucose

metabolism. It inhibits glucose uptake and lactic acid production in hepatoma cells.[15]

Induction of Apoptosis: The compound effectively promotes apoptosis in cancer cell lines

such as Huh-7 and PLC.[15]

Anti-Angiogenesis: In models of chronic atrophic gastritis, DHE has been shown to inhibit the

VEGF signaling pathway, suggesting a potential anti-angiogenic effect that is crucial for

cancer treatment.[1]

Pharmacodynamic Parameters
Quantitative data on the bioactivity of DHED highlights its potency against various molecular

targets.

Target/Assay Parameter Value
Organism/Syst
em

Reference

Acetylcholinester

ase (AChE)
IC₅₀ 37.8 µM In vitro [1][7]

AChE Receptor

Binding

Inhibition

Constant (Ki)
4.25 µM In silico docking [1]

α₁-Adrenoceptor

Ligand Binding
Ki 3.57 µM

Rat mesenteric

arteries
[10]

hERG Channel

(IKr)
IC₅₀ 253.2 ± 26.3 nM HEK cells [11]
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Pharmacokinetics
Pharmacokinetic studies, primarily conducted in rats, indicate that DHE has relatively good oral

absorption and undergoes extensive metabolism.[1][3]

Parameter Route Dose Cₘₐₓ AUC Reference

Dehydroevodi

amine
Oral

2 g/kg

(extract)
8.25 ng/mL - [1]

Dehydroevodi

amine
Gavage 80 mg/kg

12.8 ± 2.39

µg/mL
- [1]

Dehydroevodi

amine
Oral 100 mg/kg - - [16]

Dehydroevodi

amine
Oral 500 mg/kg - - [16]

Absorption: DHE shows good absorption from the gastrointestinal tract.[1][3] The presence

of multiple peaks in plasma concentration curves suggests potential enterohepatic circulation

or distribution re-absorption.[1][3] The average oral bioavailability in rats was determined to

be approximately 15.35%.[16]

Distribution: DHE exhibits good permeability across the blood-brain barrier (BBB).[1] Plasma

protein binding in rats is approximately 65.6%.[16]

Metabolism: DHE is extensively metabolized. Key metabolic pathways include hydroxylation

and subsequent conjugation with glucuronic acid or sulfate.[16]

Excretion: After oral administration, cumulative urinary and fecal excretion of the unchanged

drug is low, at about 0.5% and 6% respectively, indicating that metabolism is the primary

route of elimination.[16]

Experimental Protocols
In Vitro Neuroprotection Assay

Cell Line: Primary cortical neurons from rats.[4][8]
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Culture: Cells are plated at a density of 5 x 10⁴ cells/well on poly-L-lysine coated cover

glasses in 12-well plates. They are cultured in Neurobasal medium supplemented with B27

and penicillin-streptomycin at 37°C and 5% CO₂ for 10 days.[4][8]

Treatment: Cultures are treated with DHED (e.g., 0.5 and 1 µM) for 4 hours.[4][8]

Induction of Injury: A neurotoxic agent, such as staurosporine (1 µM), is added for 1 hour to

induce apoptosis, or Aβ peptide is used to induce neurotoxicity.[8]

Endpoints: Cell viability is assessed (e.g., via MTT assay), and intracellular calcium levels

are measured. Protein levels of biomarkers like NCAM can be quantified by Western blot.[4]

[8]

In Vivo Anti-Amnesic Activity (Passive Avoidance Test)
This workflow outlines the typical procedure for evaluating the anti-amnesic effects of DHED in

a rat model.
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Figure 3: Experimental Workflow for In Vivo Anti-Amnesic Assay
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Figure 3: Experimental Workflow for In Vivo Anti-Amnesic Assay

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[7][8]
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Procedure: A single dose of DHED (e.g., 6.25 mg/kg) is administered orally.[7] After a set

time, amnesia is induced by intraperitoneal injection of scopolamine. The rats are then

subjected to a passive avoidance test, which measures their ability to remember an aversive

stimulus (a mild foot shock). The latency to step into the dark, shock-associated

compartment is measured 24 hours later.[7]

Endpoint: A significant increase in step-through latency in the DHED-treated group compared

to the scopolamine-only group indicates a reversal of memory impairment.[7]

Toxicology and Safety Profile
The primary safety concern for Dehydroevodiamine hydrochloride is its potential for

cardiotoxicity. The potent blockade of the hERG channel raises a significant risk of drug-

induced QT prolongation and Torsade de Pointes arrhythmia.[1][11] This proarrhythmic effect

has been observed in both in vitro cardiomyocyte models and in vivo in rabbits and dogs.[11]

While studies suggest it does not cause significant hepatotoxicity, it may impair bile acid

homeostasis.[1][3] These findings necessitate careful cardiovascular safety screening in any

future drug development efforts.

Conclusion
Dehydroevodiamine hydrochloride is a promising multi-target alkaloid with a compelling

pharmacological profile. Its potent activities as an acetylcholinesterase inhibitor,

neuroprotective agent, anti-inflammatory molecule, and vasodilator underscore its therapeutic

potential for complex diseases such as Alzheimer's disease and inflammatory disorders.

However, its significant activity as a hERG channel blocker, posing a proarrhythmic risk, is a

critical hurdle for clinical development. Future research should focus on structure-activity

relationship studies to design derivatives that retain the desired therapeutic effects while

minimizing cardiotoxicity. The comprehensive data presented in this guide serves as a

foundational resource for scientists and researchers dedicated to exploring the full potential of

this intriguing natural compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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